molecular formula C7H7IN2O3 B3260860 4-Iodo-5-methoxy-2-nitroaniline CAS No. 335349-66-1

4-Iodo-5-methoxy-2-nitroaniline

Cat. No.: B3260860
CAS No.: 335349-66-1
M. Wt: 294.05 g/mol
InChI Key: LFEDHUMOJYMWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is a derivative of aniline, characterized by the presence of iodine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 4-iodo-2-methoxyaniline, followed by purification processes to isolate the desired product . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Iodo-5-methoxy-2-nitroaniline is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, while the iodine atom can participate in halogen bonding interactions. These interactions can affect molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Iodo-2-methoxy-5-nitroaniline
  • 4-Methoxy-2-nitroaniline
  • 4-Iodo-2-nitroaniline

Comparison: 4-Iodo-5-methoxy-2-nitroaniline is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, 4-Methoxy-2-nitroaniline lacks the iodine atom, which can alter its reactivity in substitution reactions. Similarly, 4-Iodo-2-nitroaniline lacks the methoxy group, affecting its solubility and potential biological interactions .

Properties

IUPAC Name

4-iodo-5-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEDHUMOJYMWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Iodo-5-methoxy-2-nitroaniline
Reactant of Route 2
4-Iodo-5-methoxy-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
4-Iodo-5-methoxy-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Iodo-5-methoxy-2-nitroaniline
Reactant of Route 5
4-Iodo-5-methoxy-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Iodo-5-methoxy-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.